molecular formula C12H11N3O4 B2666232 ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate CAS No. 893781-41-4

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

Cat. No. B2666232
CAS RN: 893781-41-4
M. Wt: 261.237
InChI Key: NYZBRGPLOGKWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate:

Antibacterial Agents

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has shown significant potential as an antibacterial agent. The imidazole ring in its structure is known for its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. This compound can be particularly effective against Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics .

Antifungal Applications

The compound’s imidazole moiety also contributes to its antifungal properties. It can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate could be used to treat various fungal infections, including those caused by Candida and Aspergillus species .

Anticancer Research

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has been investigated for its anticancer properties. The nitro group in its structure can undergo bioreduction in hypoxic tumor environments, leading to the formation of reactive intermediates that can damage cancer cells. This compound has shown promise in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancers .

Anti-inflammatory Agents

Research has indicated that ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for developing new anti-inflammatory drugs to treat conditions like rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Applications

The compound has demonstrated significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate could be used in developing supplements or drugs aimed at mitigating oxidative damage .

Antiviral Research

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has potential antiviral applications. The imidazole ring can interfere with viral replication processes, and the nitro group can enhance this effect. This compound could be explored for its efficacy against viruses such as influenza, herpes simplex, and even emerging viral threats .

Enzyme Inhibition Studies

The compound can act as an inhibitor for various enzymes, making it useful in biochemical research. For instance, it can inhibit enzymes involved in metabolic pathways, providing insights into enzyme function and regulation. This application is crucial for drug discovery and understanding disease mechanisms .

Photodynamic Therapy

Ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate has potential applications in photodynamic therapy (PDT). The nitro group can be activated by light to produce reactive oxygen species, which can kill cancer cells or pathogens. This makes it a promising candidate for non-invasive treatments of cancers and infections .

properties

IUPAC Name

ethyl 2-imidazol-1-yl-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-9(15(17)18)3-4-11(10)14-6-5-13-8-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBRGPLOGKWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1H-imidazol-1-yl)-5-nitrobenzoate

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